17-Hydroxy Capsaicin

Description

Contextualization of Capsaicinoids as Specialized Metabolites

Capsaicinoids are a group of alkaloids produced exclusively by plants belonging to the Capsicum genus, commonly known as chili peppers. wikipedia.org These compounds are classified as specialized metabolites, meaning they are not essential for the plant's basic survival but play a crucial role in its interaction with the environment. The most abundant and well-known capsaicinoid is capsaicin (B1668287), which, along with dihydrocapsaicin, accounts for about 90% of the total capsaicinoid content in most chili peppers. mdpi.comjst.go.jp

The biosynthesis of capsaicinoids is a complex process that occurs in the placental tissue of the pepper fruit and involves two primary metabolic pathways: the phenylpropanoid pathway and the branched-chain fatty acid pathway. mdpi.commdpi.com The phenylpropanoid pathway provides the vanillylamine (B75263) moiety, while the branched-chain fatty acid pathway produces a fatty acid side chain. These two precursors are then condensed by the enzyme capsaicin synthase to form capsaicin. wikipedia.orgjst.go.jp The pungency, or heat, of chili peppers is directly attributed to the presence and concentration of these capsaicinoids. jst.go.jp

Identification of 17-Hydroxy Capsaicin as a Key Capsaicin Metabolite

When capsaicin is consumed, it undergoes extensive metabolism, primarily in the liver. mdpi.comnih.gov In vitro studies using human, rat, and dog liver microsomes have identified three major metabolites of capsaicin: 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin. mdpi.comresearchgate.netnih.gov These metabolites are the result of phase I metabolic reactions, specifically hydroxylation and dehydrogenation, which are largely catalyzed by cytochrome P450 enzymes. mdpi.comdrugbank.com

The identification of this compound as a significant product of capsaicin metabolism highlights the body's intricate enzymatic machinery for processing xenobiotics. researchgate.net Its formation involves the hydroxylation of the capsaicin molecule at the 17th position of its fatty acid side chain. mdpi.comnih.gov While hepatic metabolism is the primary site for this transformation, the gut microbiota is also recognized as a complementary system that can modify the structure and bioavailability of dietary capsaicin. mdpi.com

Research Significance and Unanswered Questions Pertaining to this compound

The study of this compound holds considerable research significance. Understanding its formation and subsequent metabolic fate is crucial for a complete picture of capsaicin's pharmacokinetics. While the primary metabolic pathways in the liver have been outlined, the specific enzymes and their relative contributions to the formation of this compound are still areas of active investigation. mdpi.comdrugbank.com

Furthermore, the biological activities of this compound itself remain largely unexplored. It is known that the metabolites of capsaicin can have different biological effects than the parent compound. mdpi.com Key unanswered questions include:

What are the precise enzymatic mechanisms and kinetics of this compound formation in humans?

Does this compound retain any of the biological activities of capsaicin, such as interaction with the TRPV1 receptor?

What are the subsequent metabolic pathways for this compound? Is it further metabolized, conjugated, and excreted?

Does the production of this compound vary significantly between individuals due to genetic polymorphisms in metabolic enzymes?

Addressing these questions will provide a more comprehensive understanding of capsaicin's effects after consumption and could have implications for the fields of pharmacology and nutrition.

Structure

3D Structure

Properties

IUPAC Name |

(E)-9-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVIWAFGWPJVGZ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616088 | |

| Record name | (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69173-71-3 | |

| Record name | (6E)-9-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069173713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-9-HYDROXY-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6-NONENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9NWV4Z8X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways of Capsaicin and Precursors in Capsicum Species

Phenylpropanoid Pathway Contributions to Vanillylamine (B75263) Synthesis

The aromatic portion of capsaicinoids, vanillylamine, originates from the phenylpropanoid pathway, a ubiquitous route in plants that synthesizes a wide array of phenolic compounds. This pathway begins with the amino acid phenylalanine.

Phenylalanine to Cinnamate (B1238496): Phenylalanine is converted to cinnamate by the enzyme phenylalanine ammonia-lyase (PAL) . wikipedia.orgresearchgate.netmdpi.combasicmedicalkey.comjst.go.jppnas.org

Cinnamate Modifications: Cinnamate undergoes further modifications through a series of enzymatic steps. Key enzymes involved include:

Cinnamate 4-hydroxylase (C4H) , which converts cinnamate to p-coumarate. wikipedia.orgresearchgate.netmdpi.com

4-hydroxycinnamate CoA ligase (4CL) , which activates p-coumarate to p-coumaroyl-CoA. researchgate.netmdpi.com

Enzymes such as coumaric acid 3-hydroxylase (C3′H) , hydroxycinnamoyl-CoA hydratase/lyase (HCHL) , and caffeic acid O-methyltransferase (COMT) are also involved in processing these intermediates. wikipedia.orgresearchgate.netmdpi.com

Vanillin (B372448) and Vanillylamine Formation: The pathway ultimately leads to the formation of vanillin, which is then converted to vanillylamine. A crucial enzyme in this final step is the putative aminotransferase (pAMT) , which catalyzes the transamination of vanillin to vanillylamine. jst.go.jpjst.go.jpnih.govcas.cznih.govacs.org The availability and efficient synthesis of vanillylamine are critical for capsaicinoid production.

Branched-Chain Fatty Acid Pathway for Acyl Chain Elongation

The second precursor, the branched-chain fatty acid moiety, is synthesized via the branched-chain fatty acid pathway (BCFAP). This pathway utilizes branched-chain amino acids, primarily valine and leucine (B10760876), as starting materials.

Amino Acid Precursors: Valine and leucine are deaminated and decarboxylated, with their carbon skeletons serving as primers for fatty acid elongation. wikipedia.orgmdpi.combasicmedicalkey.comjst.go.jpnih.govacs.orgoup.comnih.gov

Fatty Acid Elongation: The synthesis involves an iterative process of adding two-carbon units. Key components of the fatty acid synthase (FAS) complex, such as β-ketoacyl-ACP synthase (KAS) , acyl carrier protein (ACP) , and fatty acyl-ACP thioesterase A (FATA) , are involved in elongating these branched-chain primers. mdpi.comcas.czoup.comuminho.pt

Acyl Chain of Capsaicin (B1668287): For capsaicin, the primary fatty acid is 8-methyl-6-nonenoyl-CoA. wikipedia.orgpnas.orgnih.govacs.orguminho.pt Variations in the length and degree of unsaturation of these fatty acid chains lead to the diverse array of capsaicinoids found in different Capsicum species.

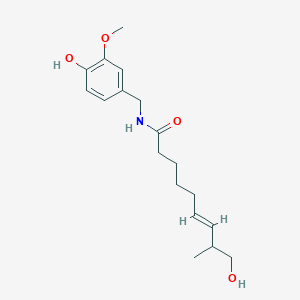

17-Hydroxy Capsaicin Modification: this compound is characterized by a hydroxyl group on the fatty acid chain, often described as ω-hydroxycapsaicin or specifically as (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide. scbt.comamericanchemicalsuppliers.com This suggests that an additional enzymatic hydroxylation step occurs, likely on the 8-methyl-6-nonenoyl precursor or the final capsaicin molecule, modifying the standard fatty acid component. The specific enzyme responsible for this hydroxylation has not been extensively detailed in the provided literature.

Enzymatic Condensation and Regulation of Capsaicin Synthesis

The final step in capsaicinoid biosynthesis involves the condensation of vanillylamine and the activated branched-chain fatty acid moiety.

Capsaicin Synthase (CS): This crucial reaction is catalyzed by capsaicin synthase (CS) , also known as acyltransferase (AT3) , which is encoded by the Pun1 gene. wikipedia.orgpnas.orgjst.go.jpcas.cznih.govnih.govresearchgate.net CS requires cofactors such as Mg2+, ATP, and CoA to facilitate the amide bond formation. nih.gov

Regulation of Synthesis: Capsaicinoid biosynthesis is tightly regulated at multiple levels:

Gene Expression: The expression of key genes like AT3, pAMT, BCAT, and KAS is critical. jst.go.jpcas.czmdpi.com

Transcription Factors: A variety of transcription factors, particularly from the MYB family (e.g., MYB31, MYB108, MYB48) and WRKY family (e.g., WRKY9), play pivotal roles in controlling the expression of capsaicinoid biosynthesis genes (CBGs). jst.go.jpnih.govresearchgate.netmdpi.com For instance, MYB31 has been shown to directly regulate AT3, pAMT, BCAT, and KAS. jst.go.jpmdpi.com

Environmental Factors: Light, temperature, soil nutrients, water availability, hormones, and pathogens can all influence capsaicinoid accumulation. mdpi.com Light, for example, can upregulate genes like KAS and pAMT via transcription factors such as CaMYB1. mdpi.com

Metabolic Competition: The pathway competes for precursors with other metabolic routes, such as those for flavonoids, tannins, and lignin. mdpi.com

Enzymatic Degradation: Capsaicinoids can also be degraded by peroxide, indicating a dynamic equilibrium in their accumulation. mdpi.com

Genetic Determinants and Transcriptional Regulation of Capsaicinoid Biosynthesis

The genetic architecture underlying capsaicinoid production is complex, involving numerous genes and sophisticated regulatory mechanisms.

Key Genes: Over 50 genes have been implicated in capsaicinoid biosynthesis. mdpi.com Prominent among these are:

AT3 (Pun1): Encodes the acyltransferase responsible for the final condensation step. wikipedia.orgpnas.orgcas.cznih.govresearchgate.net Mutations in AT3 lead to non-pungent phenotypes. cas.czresearchgate.net

pAMT: Essential for the conversion of vanillin to vanillylamine. jst.go.jpjst.go.jpnih.govcas.cz

BCAT, KAS, ACL: Genes involved in the branched-chain fatty acid pathway. jst.go.jpcas.czoup.commdpi.com

Transcriptional Regulation: The expression of these biosynthetic genes is modulated by a suite of transcription factors.

MYB Transcription Factors: R2R3-MYB genes, such as CaMYB31 , CaMYB108 , and CaMYB48 , are critical regulators. jst.go.jpnih.govresearchgate.netmdpi.com CaMYB108, for example, is induced by methyl jasmonate and its silencing significantly reduces CBG expression and capsaicinoid content. nih.govresearchgate.net

WRKY and AP2/ERF Families: Transcription factors from these families also contribute to the regulatory network. mdpi.com

Gene Silencing Studies: Research involving the silencing of the AT3 gene has demonstrated its negative impact on the transcription of genes in both the phenylpropanoid (pAMT) and branched-chain fatty acid (BCAT, Kas, Acl) pathways, underscoring the central role of AT3 in regulating the entire process. cas.cz

Genome-Wide Association Studies (GWAS): These studies are employed to identify single nucleotide polymorphisms (SNPs) associated with capsaicinoid content, aiding in the selection of pepper germplasm with enhanced production. mdpi.com

Chemical Synthesis and Derivatization Strategies for 17 Hydroxy Capsaicin and Analogues

Overview of Synthetic Approaches for Capsaicinoids

The fundamental structure of capsaicinoids consists of three key regions: an aromatic vanillyl group (Region A), an amide bond (Region B), and a hydrophobic acyl chain (Region C). chemicalbook.com Synthetic strategies for capsaicin (B1668287) and its analogues primarily revolve around the formation of the amide bond by coupling a vanillylamine (B75263) derivative with a suitable fatty acid. chemicalbook.commdpi.com

A common and established method involves the amidation of vanillylamine with a fatty acid chloride. arcjournals.org To avoid the use of harsh reagents like thionyl chloride for creating acyl chlorides, many syntheses employ coupling agents. acs.org For instance, the amidation of an appropriate acid and amine can be achieved using activating agents such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). nih.gov

More recent advancements have introduced flow synthesis as a method for producing capsaicin and its analogues. This approach involves a multi-step process, often starting from commercially available benzaldehydes, proceeding through oxime formation, reduction to the corresponding amine (e.g., vanillylamine), and subsequent N-acylation with a carboxylic acid. acs.org The synthesis of the capsaicinoid family is of significant interest due to their wide range of biological activities, prompting research into efficient and scalable production methods. mdpi.comnih.gov A practical synthesis for three aliphatic metabolites of capsaicin, including 16-Hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin, has been developed, highlighting the targeted focus on specific oxidized forms. acs.org

Directed Hydroxylation Methodologies for Aliphatic Chains

The introduction of a hydroxyl group at a specific position on the aliphatic tail of capsaicinoids, such as in 17-Hydroxy Capsaicin, is a key challenge in synthetic chemistry. This modification often mimics the metabolic transformation that occurs in vivo. This compound is recognized as a primary metabolite of capsaicin from liver metabolism. researchgate.net

Metabolic studies have shown that cytochrome P450 (P450) enzymes are responsible for the selective hydroxylation of the capsaicinoid alkyl chain. nih.gov Specifically, P450 enzymes can catalyze both ω- and ω-1-hydroxylation. nih.govnih.gov For capsaicin, which has a C9 acyl chain, ω-1 hydroxylation corresponds to the formation of this compound. Research has identified that specific P450 isozymes exhibit distinct regioselectivity; for example, CYP3A4 preferentially catalyzes ω-1-hydroxylation, while CYP2E1 favors ω-hydroxylation. nih.gov

The structural characteristics of the capsaicinoid substrate play a critical role in directing the position of hydroxylation. The presence and position of the double bond and the branching methyl group in capsaicin's acyl chain influence the metabolite profile compared to saturated, straight-chain analogues like nonivamide. nih.govnih.gov The stability of radical intermediates formed during the P450 catalytic cycle is believed to govern the relative production of different hydroxylated and dehydrogenated metabolites. nih.gov These enzymatic insights provide a blueprint for developing selective chemical catalysts or biocatalytic systems for the directed synthesis of compounds like this compound.

Enzymatic and Biocatalytic Approaches to Capsaicinoid Modifications

Enzymatic and biocatalytic methods offer significant advantages over traditional chemical synthesis, including high specificity and the use of non-toxic reagents under mild conditions. chemicalbook.commdpi.com These approaches have been successfully applied to produce a variety of capsaicinoid modifications.

Lipases are frequently used to catalyze the amidation reaction between vanillylamine and various fatty acids to produce capsaicin analogues, with reported yields varying based on the specific lipase (B570770) and reaction conditions. chemicalbook.com Conversely, lipases and other hydrolases can be used for the reverse reaction, the hydrolysis of capsaicinoids into vanillylamine and the corresponding fatty acid. researchgate.netjst.go.jp For instance, lipase B from Candida antarctica has been used to hydrolyze capsaicin. researchgate.net

Cytochrome P450 enzymes are particularly versatile biocatalysts for modifying the capsaicinoid structure. Beyond the directed hydroxylation mentioned previously, P450s can catalyze a range of other oxidative reactions. Studies have demonstrated that P450 enzymes can produce unique macrocyclic and alkyl-dehydrogenated products in addition to hydroxylated metabolites. nih.gov A microbial P450, CYP105D7 from Streptomyces avermitilis, has been shown to catalyze the hydroxylation, epoxidation, and dehydrogenation of capsaicin, showcasing its functional diversity. researcher.lifenih.govfrontiersin.org This single enzyme was found to produce the ω-1 allylic hydroxylated product (this compound) as the major metabolite. frontiersin.org

Another biocatalytic strategy is glycosylation, which can alter the physicochemical properties of capsaicinoids. Cultured cells of Lactobacillus delbrueckii have been used to glucosylate capsaicin, and the resulting glucoside can be further modified by cyclodextrin (B1172386) glucanotransferase (CGTase) to produce maltooligosaccharides of capsaicin. scirp.org

The table below summarizes various enzymatic approaches to capsaicinoid modification.

| Enzyme/Biocatalyst | Source | Reaction Type | Substrate | Product(s) | Reference(s) |

| Lipases | Various | Amidation | Vanillylamine + Fatty Acids | Capsaicin Analogues | chemicalbook.com |

| Lipase B | Candida antarctica | Hydrolysis | Capsaicin | Vanillylamine + 8-methyl-6-trans-nonenoic acid | researchgate.net |

| Cytochrome P450 (Human) | Human Liver Microsomes | Hydroxylation, Dehydrogenation | Capsaicin | ω- and ω-1-hydroxylated, macrocyclic, and diene metabolites | nih.govnih.gov |

| CYP3A4 (Human) | Recombinant | ω-1 Hydroxylation | Capsaicin | This compound | nih.gov |

| CYP2E1 (Human) | Recombinant | ω-Hydroxylation | Capsaicin | 18-Hydroxy Capsaicin | nih.gov |

| CYP105D7 | Streptomyces avermitilis | Hydroxylation, Epoxidation, Dehydrogenation | Capsaicin | This compound, epoxides, dehydrogenated capsaicin | researcher.lifenih.govfrontiersin.org |

| Lactobacillus delbrueckii | Bacterial Cells | Glucosylation | Capsaicin | Capsaicin β-D-glucoside | scirp.org |

| Cyclodextrin Glucanotransferase (CGTase) | Enzyme | Glycosylation | Capsaicin β-D-glucoside | Capsaicin β-maltoside, Capsaicin β-maltotrioside | scirp.org |

Synthesis of Structural Analogues and Deuterated Variants for Mechanistic Studies

The synthesis of structural analogues and isotopically labeled variants of capsaicinoids is indispensable for conducting detailed mechanistic studies. These compounds serve as molecular probes to investigate structure-activity relationships, receptor interactions, and metabolic pathways. nih.gov

Structural analogues are often created by modifying one of the three key regions of the capsaicinoid molecule. chemicalbook.com Researchers have synthesized novel series of analogues by altering the fatty acid chain or the vanillyl group to explore their antioxidant and neuroprotective properties. nih.gov For example, oleoyl, palmitoyl, and benzoyl analogues have been prepared by coupling the respective acid chlorides with vanillylamine. arcjournals.org Such studies help to determine which structural features are essential for a given biological activity. It has been noted that even slight deviations from the structure of capsaicin, such as a single hydroxylation on the acyl tail, can dramatically reduce its potency at the TRPV1 receptor. biorxiv.org

Deuterated variants are particularly valuable for elucidating reaction mechanisms and metabolic pathways through the analysis of kinetic isotope effects (KIE). uva.es The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond, which can slow down metabolic reactions that involve the cleavage of that bond. This allows researchers to identify rate-limiting steps in a metabolic cascade. Methods for synthesizing deuterated compounds include H/D exchange with deuterated solvents in the presence of a base or the use of deuterated precursors in a synthetic route. uva.es For example, deuterated fatty acids have been used to trace the biosynthetic pathways of insect pheromones, a strategy that is equally applicable to studying capsaicinoid metabolism. researchgate.net The synthesis of deuterated vanillylamine hydrochloride and capsaicin has been reported for use in such mechanistic investigations. acs.org

Metabolic Transformations of Capsaicin Leading to 17 Hydroxy Capsaicin

Hepatic Metabolism of Capsaicin (B1668287): Phase I and Phase II Reactions

The metabolism of capsaicin in the liver is a complex, multi-step process involving both Phase I and Phase II reactions, designed to detoxify and facilitate the excretion of the compound researchgate.netwikipedia.orglongdom.org.

Phase I Metabolism: This initial phase involves functionalization reactions, primarily oxidation, but also reduction and hydrolysis. These reactions introduce or expose polar functional groups onto the capsaicin molecule, making it more amenable to subsequent conjugation wikipedia.orglongdom.org. Key Phase I transformations of capsaicin include hydroxylation, dehydrogenation, and O-demethylation researchgate.netresearchgate.netnih.govmdpi.com. Cytochrome P450 enzymes are the primary catalysts for these oxidative reactions wikipedia.orgresearchgate.netmdpi.com.

Phase II Metabolism: Following Phase I modifications, the resulting metabolites often undergo conjugation reactions in Phase II. This process involves the attachment of endogenous polar molecules, such as glucuronic acid or glutathione (B108866) (GSH), to the functional groups introduced or exposed during Phase I researchgate.netwikipedia.orglongdom.org. These conjugation reactions significantly increase the water solubility of the metabolites, promoting their excretion from the body wikipedia.orglongdom.org. For capsaicin, glucuronidation and glutathione conjugation have been identified researchgate.netmdpi.comnih.gov.

Role of Cytochrome P450 Enzymes in Capsaicin Hydroxylation

Cytochrome P450 (CYP) enzymes are central to the oxidative metabolism of capsaicin, catalyzing critical reactions such as hydroxylation and dehydrogenation researchgate.netresearchgate.netnih.govmdpi.comdrugbank.com. Numerous human CYP isoforms have been implicated in capsaicin metabolism, demonstrating the broad enzymatic capacity for its biotransformation. These include CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 researchgate.netmdpi.com.

These enzymes are responsible for introducing hydroxyl groups at various positions along the aliphatic side chain of capsaicin. This hydroxylation can occur at the terminal omega (ω) carbon or the omega-1 (ω-1) carbon, leading to metabolites such as 16-hydroxycapsaicin and 17-hydroxycapsaicin mdpi.comresearchgate.netnih.govdrugbank.commdpi.combund.deresearchgate.net. Dehydrogenation, another significant CYP-mediated pathway, leads to the formation of unsaturated metabolites researchgate.netresearchgate.netnih.govnih.gov.

Beyond human enzymes, microbial CYP systems, such as CYP105D7 from Streptomyces avermitilis, have also demonstrated the ability to catalyze the hydroxylation, epoxidation, and dehydrogenation of capsaicin nih.gov. Similarly, insect CYP enzymes like those from Helicoverpa armigera (e.g., CYP6B6, CYP9A12, CYP9A14, CYP9A17) are capable of metabolizing capsaicin through hydroxylation and dehydrogenation pathways, producing distinct metabolite profiles nih.gov.

Identification and Characterization of Capsaicin Metabolites, including 17-Hydroxy Capsaicin, in vitro

In vitro studies utilizing liver microsomes and S9 fractions from various species, including humans, have been instrumental in identifying and characterizing the metabolites of capsaicin. Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose researchgate.netresearchgate.netnih.govresearchgate.netnih.gov.

Among the identified metabolites, three major products consistently reported from human, rat, and dog liver preparations are 16-hydroxycapsaicin, 17-hydroxycapsaicin , and 16,17-dehydrocapsaicin mdpi.comresearchgate.netnih.govdrugbank.commdpi.combund.deresearchgate.net. These hydroxylated and dehydrogenated forms represent significant products of capsaicin's Phase I metabolism. Other identified metabolites include those resulting from aromatic hydroxylation (e.g., M5, M7), alkyl hydroxylation (e.g., M2, M3), O-demethylation (M6), and various dehydrogenation pathways (e.g., M1, M4), as well as further modifications like additional ring oxygenation (M8, M9) researchgate.netresearchgate.netnih.gov. Additionally, conjugates such as glycine (B1666218) and glutathione (GSH) adducts have been detected, indicating the progression into Phase II metabolism researchgate.netnih.govnih.gov.

Table 1: Major Capsaicin Metabolites Identified in vitro

| Metabolite | Primary Identification Method | Source (Species/System) | Citation(s) |

| 16-hydroxycapsaicin | LC/MS/MS | Human, Rat, Dog Microsomes/S9 | researchgate.netnih.govmdpi.comresearchgate.net |

| 17-hydroxycapsaicin | LC/MS/MS | Human, Rat, Dog Microsomes/S9 | mdpi.comresearchgate.netnih.govdrugbank.commdpi.combund.deresearchgate.net |

| 16,17-dehydrocapsaicin | LC/MS/MS | Human, Rat, Dog Microsomes/S9 | researchgate.netnih.govmdpi.comresearchgate.net |

| Vanillylamine (B75263) | LC/MS/MS | Rat Microsomes/S9 | researchgate.netnih.govresearchgate.net |

| Vanillin (B372448) | LC/MS/MS | Rat Microsomes/S9 | researchgate.netnih.govresearchgate.net |

| Aromatic Hydroxylation | LC/MS | Human Liver Microsomes | researchgate.netresearchgate.net |

| Alkyl Hydroxylation | LC/MS | Human Liver Microsomes | researchgate.netresearchgate.net |

| O-demethylation | LC/MS | Human Liver Microsomes | researchgate.netresearchgate.net |

| N- and Alkyl Dehydrogenation | LC/MS | Human Liver Microsomes | researchgate.netresearchgate.net |

| Additional Ring Oxygenation | LC/MS | Human Liver Microsomes | researchgate.netresearchgate.net |

| Glycine Conjugates | LC/MS/MS | Human/Pig Liver Fractions | nih.gov |

| Glutathione (GSH) Conjugates | LC/MS/MS | Human Liver Microsomes | researchgate.netnih.govnih.gov |

Comparative Metabolism of Capsaicin in Various Biological Systems (e.g., animal microsomes, cell lines)

The metabolic pathways of capsaicin have been investigated across different biological systems to understand species-specific differences and the role of various enzyme sources. Studies comparing the metabolism of capsaicin in human, rat, and dog liver microsomes and S9 fractions have revealed broadly similar metabolic profiles, with the formation of hydroxylated and dehydro metabolites being common across these species researchgate.netnih.govmdpi.comresearchgate.net. However, rat liver preparations also yielded vanillylamine and vanillin as metabolites researchgate.netnih.govresearchgate.net.

Research has also explored capsaicin metabolism in non-mammalian systems. For instance, studies using insect P450 enzymes from Helicoverpa armigera have demonstrated that specific isoforms (e.g., CYP6B6, CYP9A12, CYP9A14, CYP9A17) can metabolize capsaicin through hydroxylation and dehydrogenation, with each enzyme producing a unique set of metabolites nih.gov. This highlights the diverse enzymatic machinery capable of processing capsaicin. Furthermore, bacterial P450 enzymes, such as CYP105D7, have been shown to catalyze capsaicin biotransformation, including hydroxylation and dehydrogenation nih.gov.

Table 2: Key Cytochrome P450 Enzymes Involved in Capsaicin Metabolism

| Enzyme | Type of Reaction Catalyzed | Species/System | Citation(s) |

| Human CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4 | Hydroxylation, Dehydrogenation, O-demethylation | Human Liver Microsomes | researchgate.netmdpi.com |

| Streptomyces avermitilis CYP105D7 | Hydroxylation, Epoxidation, Dehydrogenation | Bacterial System | nih.gov |

| Helicoverpa armigera CYP6B6 | Hydroxylation, Dehydrogenation | Insect System | nih.gov |

| Helicoverpa armigera CYP9A12, CYP9A14, CYP9A17 | Hydroxylation, Dehydrogenation | Insect System | nih.gov |

Extra-hepatic Metabolism and Biotransformation Pathways

While the liver is recognized as the primary site for capsaicin metabolism, extra-hepatic tissues also contribute to its biotransformation. Human skin, for example, exhibits a slower rate of capsaicin metabolism compared to hepatic tissues. In skin, the majority of applied capsaicin remains unchanged, with only a small fraction being metabolized into vanillylamine and vanillic acid researchgate.netnih.govdrugbank.commdpi.com. This suggests that cytochrome P450 enzyme activity in the skin is considerably less significant than in the liver researchgate.netnih.govmdpi.com.

Other extra-hepatic sites, including the gastrointestinal tract, kidneys, lungs, and brain, are known to possess metabolic enzymes and can therefore participate in the biotransformation of capsaicin creative-biolabs.com. Studies involving lung microsomes from both rats and humans have identified metabolites similar to those found in liver microsomes, indicating that these pathways are conserved, although absorption rates may differ researchgate.net.

Compound Names Mentioned:

Capsaicin

this compound

16-Hydroxy Capsaicin

16,17-Dehydrocapsaicin

Vanillylamine

Vanillin

Norhydrocapsaicin

Dihydrocapsaicin

Homocapsaicin

Homodihydrocapsaicin

Nonivamide

Molecular and Cellular Mechanisms of Action of Capsaicinoids: Implications for Hydroxylated Metabolites

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Interaction Dynamics of Capsaicin (B1668287)

The primary molecular target for capsaicin is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons. mdpi.com Capsaicin's interaction with TRPV1 is a well-studied example of ligand-gated ion channel activation.

Capsaicin, being lipophilic, is thought to traverse the cell membrane to access its binding site located on the intracellular side of the channel. The binding pocket is formed by several transmembrane segments of the TRPV1 protein. Cryo-electron microscopy studies have revealed that this pocket is situated between the voltage-sensor-like domain (S1-S4 helices) and the pore domain of the channel.

The binding is characterized by a specific "tail-up, head-down" orientation of the capsaicin molecule within the pocket. This interaction is stabilized by a combination of hydrogen bonds and van der Waals forces with key amino acid residues. Upon binding, capsaicin stabilizes the open conformation of the channel, which involves an outward movement of the S4-S5 linker, ultimately leading to the opening of the channel's activation gate.

Table 1: Key Amino Acid Residues in TRPV1 Involved in Capsaicin Binding

| Residue | Location | Type of Interaction | Reference |

|---|---|---|---|

| Tyr511 | S3 | Hydrogen Bond | nih.gov |

| Ser512 | S3 | Crucial for activation | |

| Thr550 | S4 | Hydrogen Bond | |

| Arg557 | S4-S5 Linker | Essential for activation | nih.gov |

| Glu570 | S4-S5 Linker | Hydrogen Bond | nih.gov |

Post-Receptor Signaling Events Induced by Capsaicin (e.g., Calcium Influx, Kinase Activation)

The activation of the TRPV1 receptor by capsaicin initiates a cascade of intracellular signaling events, primarily driven by the influx of cations.

Calcium and Sodium Influx: Upon opening, the TRPV1 channel allows the passage of cations, with a notable permeability to calcium (Ca²⁺) and sodium (Na⁺) ions. mdpi.com The influx of these ions leads to the depolarization of the neuron's membrane, which, if it reaches the threshold, triggers an action potential and the sensation of pain and heat.

Calcium as a Second Messenger: The rapid increase in intracellular Ca²⁺ concentration is a critical post-receptor event. Calcium acts as a ubiquitous second messenger, activating a host of downstream signaling pathways and enzymes.

Kinase Activation and Receptor Modulation: The elevated intracellular calcium can lead to the activation of various protein kinases. For instance, inflammatory mediators released after tissue injury can activate Protein Kinase A (PKA) and Protein Kinase C (PKC), which in turn phosphorylate the TRPV1 channel. This phosphorylation sensitizes the receptor, lowering its activation threshold for capsaicin and other stimuli. Conversely, prolonged Ca²⁺ influx can activate phosphatases like calcineurin, which dephosphorylate TRPV1, leading to its desensitization—a mechanism that underlies the analgesic effect of repeated capsaicin application.

Allosteric Modulation of TRPV1 and Lipid-Dependent Interactions

The activity of the TRPV1 channel is not solely governed by direct agonist binding but is also finely tuned by allosteric modulators and its surrounding lipid environment.

Allosteric Modulation: Various endogenous inflammatory lipids can bind to TRPV1 at sites distinct from the capsaicin-binding pocket, thereby allosterically modulating channel activity. These interactions can enhance the channel's sensitivity to agonists like capsaicin, a key process in inflammatory pain.

Lipid-Dependent Interactions: The function of TRPV1 is intrinsically linked to the plasma membrane's lipid composition. Research suggests that phosphatidylinositol lipids, which are components of the cell membrane, can occupy the vanilloid binding site. This implies a potential mechanism where stimuli might promote the release of these lipids, making the binding site available for capsaicin. Annular lipids, those in direct contact with the channel protein, are hypothesized to mediate the allosteric coupling between the capsaicin binding site and the channel's pore, facilitating its opening.

Investigational Pathways of Action Independent of TRPV1 for Capsaicin Analogues

While TRPV1 is the primary receptor for capsaicin, a growing body of evidence indicates that capsaicin and its analogues can exert biological effects through TRPV1-independent mechanisms. These actions often occur at higher concentrations than those required for TRPV1 activation.

Table 2: Investigational TRPV1-Independent Targets of Capsaicinoids

| Target | Cellular Function | Observed Effect | Reference |

|---|---|---|---|

| Voltage-Gated K⁺ Channels | Neuronal excitability | Inhibition | |

| Voltage-Gated Na⁺ Channels | Cardiac excitability | Inhibition | |

| Pyruvate Kinase M2 (PKM2) | Cellular metabolism (glycolysis) | Inhibition | nih.gov |

| Lactate Dehydrogenase A (LDHA) | Cellular metabolism (glycolysis) | Inhibition | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation (prostaglandin synthesis) | Inhibition | nih.gov |

These findings suggest that capsaicinoids can modulate cellular functions by directly interacting with various ion channels and enzymes involved in metabolism and inflammation, broadening their pharmacological profile beyond TRPV1 agonism.

Potential Mechanistic Roles of 17-Hydroxy Capsaicin on Cellular Pathways (e.g., metabolic regulation, inflammatory mediators, in vitro)

This compound is a product of the extensive hepatic metabolism that capsaicin undergoes. ptfarm.pl This metabolic transformation, specifically the hydroxylation of the aliphatic side chain, has significant implications for the compound's biological activity.

Interaction with TRPV1: Chemical modifications to the capsaicin molecule, including aliphatic hydroxylation, are known to drastically reduce its potency at the TRPV1 receptor. nih.govresearchgate.net Studies have shown that hydroxylated metabolites like omega-hydroxycapsaicin are largely inactive in terms of pungency and antinociceptive activity compared to the parent compound. nih.gov This suggests that the metabolic process serves as a detoxification pathway, diminishing the potent sensory effects associated with TRPV1 stimulation. nih.govnih.gov

Metabolic Regulation (In Vitro): The parent compound, capsaicin, has been shown in vitro to influence metabolic pathways. For example, it can stimulate glucose uptake in muscle cells and inhibit intestinal glucose absorption. mdpi.com It also activates key metabolic regulators like AMP-activated protein kinase (AMPK). nih.govmdpi.com Given that this compound is a major metabolite, it is plausible that it could participate in these metabolic effects, although likely with altered potency. The impact of this specific metabolite on pathways like fatty acid oxidation or glucose metabolism in vitro remains an area for further investigation.

Inflammatory Mediators (In Vitro): Capsaicin can modulate inflammatory responses, in some cases independently of TRPV1, by targeting enzymes like COX-2 and signaling pathways such as NF-κB. nih.govnih.gov For instance, capsaicin can inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines. frontiersin.org While direct studies on this compound are limited, other metabolites, such as sulfonated capsaicin, have been shown to retain significant anti-inflammatory activity by suppressing the NF-κB pathway. nih.gov This raises the possibility that this compound could also possess modulatory effects on inflammatory pathways, though this requires direct experimental confirmation.

Structure Activity Relationship Sar Studies for Capsaicinoids and Hydroxylated Derivatives

Influence of Aromatic Ring Substituents on Receptor Binding

The aromatic A-region of capsaicin (B1668287), specifically the vanillyl moiety, is critical for potent agonist activity at the TRPV1 receptor spandidos-publications.comnih.govijpsdronline.comnih.govwikipedia.org. SAR studies have consistently shown that substituents at the 3 and 4 positions of this aromatic ring are essential for high affinity and efficacy spandidos-publications.comnih.govijpsdronline.com. The phenolic hydroxyl group at the 4-position is particularly important, acting as both a hydrogen bond donor and acceptor, facilitating key interactions within the TRPV1 binding pocket spandidos-publications.comnih.govijpsdronline.comwikipedia.org. Modifications or removal of this hydroxyl group, or substitutions with hydrophobic moieties at this position, can significantly reduce or abolish agonist activity nih.govwikipedia.org. Similarly, the methoxy (B1213986) group at the 3-position also contributes to the optimal interaction with the receptor spandidos-publications.comnih.gov. These findings underscore the necessity of a specific polar head group configuration for effective binding and activation of TRPV1 mdpi.comwikipedia.org.

Advanced Analytical Methodologies for the Detection and Quantification of 17 Hydroxy Capsaicin

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of capsaicinoids, including 17-Hydroxy Capsaicin (B1668287). Various detection systems coupled with HPLC offer different levels of sensitivity and selectivity.

HPLC with Fluorescence Detection: In earlier studies, HPLC coupled with fluorescence detection was utilized for the analysis of capsaicin. For such methods, a Lower Limit of Quantitation (LLOQ) of 2.5 ng/mL was reported for capsaicin, with the implication that similar sensitivity could be achieved for its major metabolites fda.govfda.gov.

HPLC with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), represents a significant advancement for the sensitive and specific quantification of capsaicin and its metabolites, including 17-Hydroxy Capsaicin. Studies have reported an LLOQ of 0.5 ng/mL for capsaicin and its metabolites when analyzed using HPLC-MS/MS fda.govfda.govgoogle.com. This technique allows for the simultaneous detection and quantification of multiple compounds in biological samples.

HPLC with Electrochemical Detection: Electrochemical detection has also been identified as a method applicable to capsaicin analysis when coupled with HPLC . However, specific research findings detailing its application or performance metrics for this compound were not detailed in the provided search results.

Table 1: Performance Metrics for HPLC-based Analytical Methods for Capsaicinoids

| Analytical Method | Detection System | Analyte(s) | Lower Limit of Quantitation (LLOQ) | Citation(s) |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence | Capsaicin (and metabolites) | 2.5 ng/mL | fda.govfda.gov |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry/MS | Capsaicin (and metabolites) | 0.5 ng/mL | fda.govfda.govgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, often employed for metabolite profiling. While GC is listed as a general analytical method for capsaicinoids , specific applications or detailed findings regarding the metabolite profiling of this compound using GC-MS were not explicitly detailed in the provided search results. The suitability of GC-MS for capsaicinoids typically depends on their volatility and potential need for derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has emerged as a primary method for the trace analysis of this compound and other capsaicin metabolites in biological samples, such as human plasma fda.govfda.govgoogle.com. This technique offers high sensitivity and specificity, making it suitable for detecting low concentrations of these compounds.

Studies have utilized LC-MS/MS to analyze plasma samples from individuals treated with capsaicin formulations. The reported Lower Limit of Quantitation (LLOQ) for capsaicin and its major metabolites, including this compound, is consistently 0.5 ng/mL fda.govfda.govgoogle.com. While these methods are capable of detecting these compounds, research has indicated that in some studies, metabolites of capsaicin were not detected above the LLOQ in plasma samples fda.govfda.gov. The identified metabolites of capsaicin, including this compound, are often analyzed alongside the parent compound google.com. Detailed validation parameters such as recovery, precision, and accuracy specifically for this compound using LC-MS/MS were not extensively detailed in the provided snippets, beyond the established LLOQ.

Ultra-High Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) offers enhanced separation speed and mass accuracy, providing superior capabilities for identifying and quantifying analytes. However, specific research detailing the application of UHPLC-HRMS for the analysis or metabolite profiling of this compound was not found within the provided search results.

Future Research Directions and Unaddressed Questions in 17 Hydroxy Capsaicin Research

Elucidation of Specific Receptor Targets and Downstream Signaling for 17-Hydroxy Capsaicin (B1668287)

A significant gap in the current knowledge is the precise molecular targets of 17-Hydroxy Capsaicin. The parent compound, Capsaicin, is well-known for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and heat sensation. lu.semdpi.com However, the actions of its metabolites, including 16-hydroxycapsaicin and 17-hydroxycapsaicin, are not yet known. nih.gov It is unclear whether this compound acts as an agonist or antagonist at TRPV1, or if it interacts with other receptors entirely.

Future research must prioritize the screening of this compound against a broad panel of receptors, including other TRP channels and G-protein coupled receptors, to identify its specific molecular targets. Once targets are identified, subsequent studies should focus on elucidating the downstream signaling cascades activated by this interaction. Key questions to be addressed include:

Does this compound bind to the TRPV1 receptor, and if so, with what affinity compared to Capsaicin?

Does it activate or inhibit other members of the TRP channel family?

What are the downstream second messenger systems (e.g., cAMP, Ca2+, IP3) modulated by this compound binding?

How does its signaling profile differ from that of Capsaicin, and what are the physiological implications of these differences?

Computational approaches, such as molecular docking, could serve as a preliminary step to predict potential protein targets, which can then be validated through in vitro and in vivo experiments. nih.gov

Comprehensive Mapping of Its Metabolic Fate and Clearance Pathways in Diverse Organisms

This compound is recognized as a major metabolite of Capsaicin, primarily formed through hepatic metabolism mediated by the cytochrome P450 (CYP450) enzyme system. nih.govpreprints.orgresearchgate.net While the metabolism of Capsaicin has been studied in humans, rats, and dogs, the subsequent metabolic fate of this compound itself is not well-documented. nih.gov The pathways for its further breakdown, conjugation, and ultimate excretion from the body are largely unknown.

A comprehensive understanding requires detailed pharmacokinetic studies across various organisms to map its absorption, distribution, metabolism, and excretion (ADME) profile. Research should aim to:

Identify the specific CYP450 isoenzymes responsible for the formation and subsequent metabolism of this compound.

Characterize the secondary metabolites of this compound.

Determine the primary routes and rates of its clearance, whether through renal or fecal excretion. nih.gov

Investigate potential inter-species differences in its metabolic pathways, which could have implications for translational research.

Assess its bioaccumulation potential in various tissues.

This knowledge is crucial for understanding the duration of its biological effects and for designing toxicological studies.

Development of Novel Synthetic Routes for Stereoselective Production

The availability of pure this compound is a significant bottleneck for conducting detailed pharmacological research. Currently, obtaining this compound relies on its isolation as a metabolite, which is often inefficient and yields small quantities. While chemical and enzymatic synthesis methods have been developed for Capsaicin and its analogues, specific routes for this compound are not well-established in the literature. lu.senih.govnih.gov

Future efforts in synthetic chemistry should focus on developing efficient and scalable synthetic routes. A key challenge will be the stereoselective synthesis of the molecule, as the chirality at the 17-position could significantly influence its biological activity. Research in this area should explore:

Novel chemical synthesis strategies that allow for precise control over the stereochemistry at the hydroxylated carbon.

Enzymatic synthesis approaches using specific hydroxylases or lipases that can introduce the hydroxyl group with high stereoselectivity. nih.gov

In vitro synthesis using cell or tissue cultures supplemented with specific precursors to enhance the production of the desired metabolite. nih.gov

The development of robust synthetic methods will be instrumental in providing the necessary quantities of this compound for comprehensive biological evaluation.

Integration of Omics Data for Systems-Level Understanding of its Biological Impact

Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased approach to understanding the system-wide biological effects of a compound. While some multi-omics studies have been applied to investigate the effects of Capsaicin or the metabolic networks in Capsicum species, this approach has not been specifically directed at understanding the impact of this compound. nih.govnih.gov

Future research should leverage these technologies to build a comprehensive picture of the cellular and physiological responses to this compound. This would involve:

Transcriptomics: Analyzing changes in gene expression in target cells or tissues upon exposure to this compound to identify affected pathways.

Proteomics: Quantifying changes in protein expression and post-translational modifications to understand the functional consequences of gene expression changes.

Metabolomics: Profiling changes in the cellular metabolome to identify metabolic pathways modulated by the compound. dovepress.com

Integrating these multi-omics datasets will be essential for constructing a holistic view of the compound's mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications. nih.gov

Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound in complex biological matrices (e.g., plasma, tissues) is fundamental to all aspects of its research. Current analytical methods used for Capsaicinoids include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-fast liquid chromatography (UFLC). bezmialemscience.orgnih.gov Mass spectrometry (MS) has proven to be a particularly powerful tool for identifying Capsaicin and its metabolites. nih.gov

However, challenges remain in achieving the requisite sensitivity and specificity for low-abundance metabolites like this compound, especially within complex biological samples. nih.gov Future research should focus on:

Developing and validating highly sensitive analytical methods, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), specifically optimized for this compound. researchgate.net

Exploring advanced techniques like high-resolution mass spectrometry (HRMS) to aid in the identification of novel downstream metabolites.

Investigating the use of novel derivatization agents to enhance the signal and improve the chromatographic behavior of this compound. bezmialemscience.org

Developing methods for real-time monitoring of the compound in biological systems to better understand its dynamic behavior.

Improved analytical capabilities will underpin progress in all other areas of this compound research, from metabolic studies to receptor binding assays.

Data Tables

Table 1: Key Research Questions for this compound

| Section | Key Unaddressed Questions | Proposed Research Approach |

| 9.1. Receptor Targets | What are the specific molecular receptors for this compound? | Receptor binding assays, functional cell-based assays, molecular docking. |

| 9.2. Metabolism | What are the full metabolic and clearance pathways of this compound? | In vivo and in vitro ADME studies in multiple species, metabolite identification using HRMS. |

| 9.3. Synthesis | How can this compound be efficiently and stereoselectively synthesized? | Development of novel chemical and enzymatic synthetic routes. |

| 9.4. Omics Impact | What are the system-wide biological effects of this compound? | Integrated transcriptomic, proteomic, and metabolomic analyses of treated cells/tissues. |

| 9.5. Analytics | How can the sensitivity and specificity of this compound detection be improved? | Method development using UHPLC-MS/MS, exploration of advanced derivatization techniques. |

Q & A

Basic: What experimental designs are optimal for assessing 17-Hydroxy Capsaicin’s metabolic pathways in vitro?

Answer:

To study metabolic pathways, use hepatic microsomes or S-9 fractions combined with high-performance liquid chromatography (HPLC) for metabolite identification. Protocols should include:

- Cytochrome P450 inhibition assays to identify key enzymes involved .

- Species-specific comparisons (e.g., rat vs. human microsomes) to evaluate interspecies metabolic differences .

- Dermal metabolism models using human skin S-9 fractions to assess minimal dermal transformation compared to hepatic pathways .

Advanced: How can researchers resolve contradictions in studies reporting this compound’s dual role in cancer promotion and suppression?

Answer:

Address discrepancies through:

- Dose-response studies to differentiate pro-apoptotic effects at high doses (e.g., IC50 values in malignant cells) versus low-dose cellular stress responses .

- Systematic reviews of study parameters, including purity of compounds (e.g., crude extracts vs. purified capsaicin) and exposure duration .

- Mechanistic assays (e.g., cell-cycle arrest, apoptosis markers) to isolate pathways influenced by receptor specificity (e.g., TRPV1 activation vs. mitochondrial disruption) .

Basic: What methodologies validate the extraction efficiency of this compound from biological matrices?

Answer:

- Ultrasonic-assisted extraction (UAE) optimizes yield via frequency tuning (e.g., 40 kHz) and solvent selection (e.g., ethanol-water mixtures) .

- HPLC validation with UV detection at 280 nm ensures quantification accuracy, requiring calibration curves with ≥0.99 R² values .

- Recovery rate calculations using spiked samples to account for matrix interference, aiming for ≥85% recovery .

Advanced: What longitudinal models are suitable for studying this compound’s cardiovascular effects?

Answer:

- Transgenic rodent models (e.g., hypertensive rats) over 6-month periods to monitor nitric oxide (NO) levels and blood pressure changes .

- Chronic dosing protocols with plasma concentration tracking via LC-MS/MS to correlate pharmacokinetics with endothelial function .

- Multi-omics integration (transcriptomics, metabolomics) to map pathways like TRPV1-mediated vasodilation and oxidative stress modulation .

Basic: What safety protocols are critical for inhalation studies involving this compound?

Answer:

- Pharmaceutical-grade capsaicin prepared under Good Manufacturing Practice (GMP) to ensure purity and consistency .

- Single-breath challenge tests with incremental dosing (e.g., 0.49–1000 μM) under IRB/FDA oversight to monitor acute bronchial responses .

- Stability testing of stored solutions (refrigeration, UV shielding) with HPLC revalidation every 7 months to prevent degradation .

Advanced: How can synergistic interactions between this compound and other bioactive compounds (e.g., caffeine) be quantified?

Answer:

- Isobolographic analysis to determine additive, synergistic, or antagonistic effects in resistance training performance studies .

- Crossover designs with placebo controls (e.g., 12 mg capsaicin + 3 mg/kg caffeine) to isolate combined effects on RPE (rating of perceived exertion) and VL (volume load) .

- Pharmacodynamic modeling using repeated-measures ANOVA to assess time-course interactions .

Basic: Which statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Answer:

- Two-way ANOVA with Bonferroni post hoc tests for multi-dose comparisons (e.g., 10 μM vs. 30 μM in receptor binding assays) .

- Nonlinear regression to calculate EC50/IC50 values for metabolic or cytotoxic responses .

- Power analysis during study design to ensure sample sizes (e.g., n ≥ 14 per group) detect clinically relevant effect sizes .

Advanced: What mechanisms underlie this compound’s anti-obesity effects in adipose tissue?

Answer:

- Adipocyte culture models to quantify lipolysis via glycerol release assays under capsaicin exposure (e.g., 10–100 μM) .

- Thermogenesis assays in brown adipose tissue (BAT) using infrared thermography to measure UCP1 activation .

- RNA-seq profiling of preadipocytes to identify transcriptional targets (e.g., PPARγ suppression) linked to inhibited adipogenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.